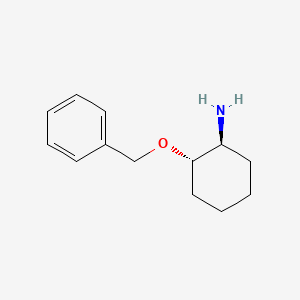

(1S,2S)-2-(Benzyloxy)cyclohexanamine

Descripción general

Descripción

(1S,2S)-2-(Benzyloxy)cyclohexanamine is an organic compound with the molecular formula C₁₃H₁₉NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Benzyloxy)cyclohexanamine typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyloxy group and the amine functionality.

Reduction: The ketone group in cyclohexanone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).

Protection: The hydroxyl group is then protected using a benzyl group, forming the benzyloxy derivative.

Amination: The protected alcohol undergoes amination to introduce the amine group, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale reduction: Utilizing more efficient and scalable reducing agents.

Continuous flow reactors: To enhance reaction efficiency and yield.

Catalytic processes: Employing catalysts to improve the selectivity and rate of the amination step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclohexanamine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound for Drug Synthesis

(1S,2S)-2-(Benzyloxy)cyclohexanamine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its defined stereochemistry allows for the creation of other chiral molecules, which are essential in drug development. The compound's ability to interact selectively with biological targets enhances its potential as a pharmaceutical agent.

Case Study: Synthesis of Chiral Drugs

Research has demonstrated that this compound can be utilized in the synthesis of chiral drugs through asymmetric transformations. For example, it has been employed in the dynamic asymmetric transamination process to yield high enantiomeric excess (ee) values, showcasing its utility in producing biologically active compounds .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a key intermediate in the synthesis of complex natural products and drug candidates. The benzyloxy group can be selectively removed or transformed into other functional groups, facilitating further chemical modifications. This versatility is crucial for developing new compounds with desired biological activities.

Table: Comparison of Synthetic Routes

| Methodology | Description | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Dynamic Asymmetric Transamination | Utilizes biocatalysts for high ee synthesis | 94 | >99 |

| Oxidation followed by Amination | Sequential reactions yielding chiral amines | 58 | 90 |

| Deprotection of Benzyloxy Group | Removal of protective group to yield amine | 95 | - |

Biological Research

Interactions with Biological Targets

Studies indicate that this compound exhibits significant interactions with various biological macromolecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological potential.

Potential Biological Activities

The compound may exert various biological effects depending on dosage and target systems involved. Research into its mechanism of action is ongoing, focusing on how it modulates enzyme activity and signal transduction pathways.

Agrochemical Applications

Development of Agrochemicals

Due to its chiral nature and ability to form derivatives, this compound is also explored for applications in agrochemicals. The compound can be modified to create effective pesticides or herbicides that are more selective and environmentally friendly.

Mecanismo De Acción

The mechanism by which (1S,2S)-2-(Benzyloxy)cyclohexanamine exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating certain proteins or enzymes, leading to various physiological effects.

Comparación Con Compuestos Similares

(1R,2R)-2-(Benzyloxy)cyclohexanamine: An optical isomer with different spatial arrangement.

Cyclohexylamine: A simpler amine without the benzyloxy group.

Benzyloxycyclohexane: Lacks the amine functionality.

Uniqueness:

Chirality: The specific (1S,2S) configuration imparts unique stereochemical properties.

Functional Groups:

This detailed overview provides a comprehensive understanding of (1S,2S)-2-(Benzyloxy)cyclohexanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(1S,2S)-2-(Benzyloxy)cyclohexanamine is an organic compound that has garnered attention for its potential biological activities due to its unique structural characteristics. This compound features a cyclohexane ring substituted with a benzyloxy group and an amine functional group, with a specific stereochemistry denoted by the (1S,2S) configuration. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- CAS Number : 216394-07-9

The presence of both the benzyloxy and amine groups suggests potential interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

- Pharmacological Potential : The compound's structure allows it to act as a versatile building block in the synthesis of other chiral molecules. Its cyclic structure and amine functionality provide multiple sites for further chemical modifications, which can enhance its pharmacological properties.

- Interaction Studies : Research indicates that this compound may interact with various biological macromolecules, potentially influencing enzyme activity and receptor binding. The specific biological effects depend on dosage and target systems involved.

- Enantiomeric Considerations : The stereochemistry of this compound is crucial as it can significantly influence its biological behavior compared to its enantiomer (1R,2R)-2-(Benzyloxy)cyclohexanamine. This difference may lead to variations in efficacy and safety profiles in therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Pharmacological Screening : A study investigated the effects of this compound on various cell lines. Results indicated that the compound exhibited selective cytotoxicity against specific cancer types while showing minimal effects on normal cells .

- Enzyme Interaction Analysis : Interaction studies using enzyme assays demonstrated that this compound could inhibit phosphodiesterase activity, which plays a crucial role in cellular signaling pathways . This inhibition was found to be dose-dependent.

- Synthetic Applications : The compound has been utilized as a precursor in the synthesis of other biologically active molecules. Its ability to undergo selective transformations makes it a valuable tool in organic synthesis.

Propiedades

IUPAC Name |

(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474551 | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-07-9 | |

| Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.